2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

説明

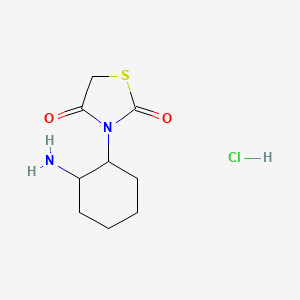

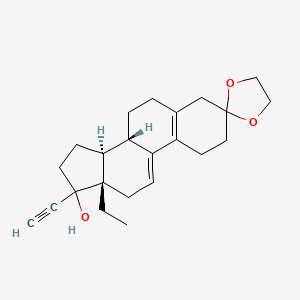

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde (TFATI) is a compound that has been studied extensively for its potential applications in the fields of synthetic chemistry and medicinal chemistry. TFATI is a trifluoroacetylated tetrahydroisoquinoline derivative, and it is known to have a wide range of biological activities. It is a versatile molecule that has been used as a building block for the synthesis of a variety of complex molecules, such as peptides, nucleosides, and other compounds. In addition, TFATI has been used in the study of structure-activity relationships and in the development of novel drugs.

科学的研究の応用

-

Cosmetics and Dermatology

- Trifluoroacetyl-tripeptide-2, a compound similar to the one you mentioned, has been evaluated for its anti-wrinkle and anti-sagging effects . This peptide has been used in topical treatments for effective anti-aging results .

- The methods of application involve topical application of the peptide formulation on the skin. The efficacy of the treatment was evaluated using fringe projection profilometry .

- The outcomes of the study showed promising results in terms of improved skin firmness, elasticity, and viscoelasticity .

-

Agrochemical and Pharmaceutical Industries

- Trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities with the compound you mentioned, have been used extensively in the agrochemical and pharmaceutical industries .

- These compounds are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Material Science

- Trifluoroacetyl compounds are used in material science due to their unique properties.

- These compounds are often used in organic synthesis, contributing to the development of new materials.

- The specific methods of application and experimental procedures vary depending on the specific research or development project.

-

Organic Synthesis

- Trifluoroacetylation is a reaction in organic synthesis that is important for the construction of trifluoromethylated compounds .

- Developed reagents for trifluoroacetylation are described, as well as their characteristics and preparation, giving emphasis on their applications and limitations in organic synthesis .

- Trifluoroacetylation, although commonly employed for the protection of functional groups (amines, alcohols, thiols), may be a useful tool for the further introduction of a trifluoromethyl group into an organic molecule .

-

Synthesis of Trifluoromethylpyridines

-

Preparation of Other Fluorinated Compounds

- Trifluoroacetic acid (TFA) is the precursor to many other fluorinated compounds such as trifluoroacetic anhydride, trifluoroperacetic acid, and 2,2,2-trifluoroethanol .

- TFA is a reagent used in organic synthesis because of a combination of convenient properties: volatility, solubility in organic solvents, and its strength as an acid .

-

Synthesis of Trifluoroacetic Acid

- Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .

- TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

- TFA is widely used in organic chemistry for various purposes .

-

Construction of Trifluoromethylated Compounds

- Trifluoroacetylation is a reaction in organic synthesis that is important for the construction of trifluoromethylated compounds .

- Developed reagents for trifluoroacetylation are described, as well as their characteristics and preparation, giving emphasis on their applications and limitations in organic synthesis .

-

Development of Agrochemicals

特性

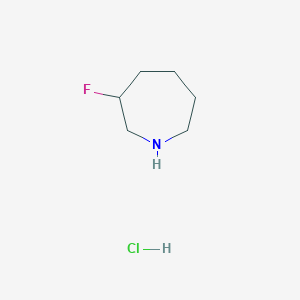

IUPAC Name |

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-5-8(7-17)1-2-10(9)6-16/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVVBENNMPIQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)C=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)

![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)

![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)

![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)